molecular formula C11H10Br2N6OS B10878115 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

Cat. No.: B10878115
M. Wt: 434.11 g/mol
InChI Key: AEUCIVUMYVPFHS-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors of various biological targets, including cancer-related enzymes and receptors .

Preparation Methods

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (cdks), leading to the arrest of cell proliferation in cancer cells . The compound’s structure allows it to bind to the active sites of these targets, blocking their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other diaminopyrimidine derivatives, such as:

These compounds share a common diaminopyrimidine core but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide lies in its specific bromine substitutions, which may enhance its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C11H10Br2N6OS

Molecular Weight

434.11 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide

InChI

InChI=1S/C11H10Br2N6OS/c12-5-1-6(13)10(16-3-5)19-9(20)4-21-11-17-7(14)2-8(15)18-11/h1-3H,4H2,(H,16,19,20)(H4,14,15,17,18)

InChI Key

AEUCIVUMYVPFHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)NC(=O)CSC2=NC(=CC(=N2)N)N)Br

Origin of Product

United States

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